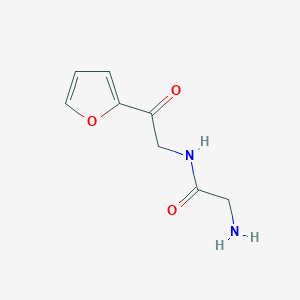

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide

説明

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a substituted acetamide derivative featuring a furan-2-yl moiety linked via a ketone group to an ethylamine backbone. The furan ring, a heterocyclic aromatic system, may confer unique electronic and steric properties that influence reactivity and binding interactions.

特性

IUPAC Name |

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-4-8(12)10-5-6(11)7-2-1-3-13-7/h1-3H,4-5,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYAUFBEBAHDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide typically involves the reaction of a furan derivative with an amino acid or its derivative. One possible route could be the reaction of 2-furoyl chloride with glycine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides for acylation or sulfonylation reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acylated or sulfonylated derivatives.

科学的研究の応用

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Possible therapeutic applications, including as a precursor to drugs with anti-inflammatory or antimicrobial properties.

Industry: Use in the production of specialty chemicals or as a building block in organic synthesis.

作用機序

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the furan ring and amino group could interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Pharmacological and Biochemical Comparisons

- COX2 Inhibition: Derivatives like 2-Amino-N-(4-nitrophenyl)acetamide exhibit moderate binding affinity (∆G = -5.8 to -7.6 kJ/mol) to the COX2 enzyme, though less potent than Celecoxib (-8.0 kJ/mol). The furan-containing target compound’s activity remains unstudied, but heterocyclic substituents often enhance target selectivity .

- Crystallographic Insights : The thiophene analogue (C₁₅H₁₅ClN₂O₂S) demonstrates planar geometry and hydrogen-bonded networks, suggesting that furan’s oxygen atom could similarly stabilize molecular conformations .

生物活性

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a furan ring, an amine group, and an acetamide functional group contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and biochemical interactions.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Structural Features : The compound features a furan ring, which is known for its role in various pharmacological applications due to its ability to form stable complexes with metal ions.

Anticancer Properties

Research indicates that compounds containing furan rings often exhibit significant anticancer activities. For instance, derivatives of 2-amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide have shown potential in inhibiting the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 12.50 | Moderate |

| NCI-H460 | 42.30 | Moderate |

| Hep-2 | 3.25 | Significant |

The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Antimicrobial Effects

Compounds similar to 2-amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide have demonstrated antimicrobial properties. Furan derivatives are known for their ability to inhibit the growth of bacteria and fungi.

| Compound | Activity |

|---|---|

| 5-Methylfuran | Antimicrobial |

| N-(furan-2-carbonyl)-N-methyl-glycine | Antioxidant |

| Furosemide | Diuretic |

These findings suggest that the furan moiety plays a crucial role in enhancing biological activity through interactions with microbial targets.

The mechanism by which 2-amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : Its structure allows for binding to various receptors, modulating their activity.

- Metal Ion Complexation : The furan ring's ability to form complexes with metal ions could enhance its biological efficacy.

Case Studies

Recent studies have highlighted the potential of 2-amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide in therapeutic applications:

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of the compound on MCF7 and NCI-H460 cell lines, finding significant growth inhibition at specific concentrations.

- The study concluded that further optimization could enhance its anticancer properties.

-

Antimicrobial Screening :

- A screening campaign assessed the antimicrobial activity against various pathogens, revealing promising results against strains resistant to conventional antibiotics.

- The findings support further exploration into its use as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。